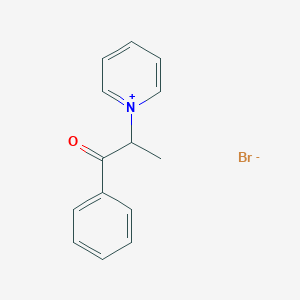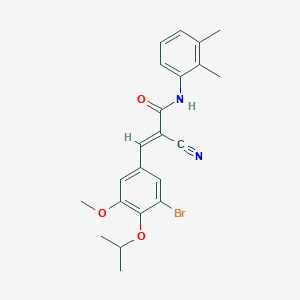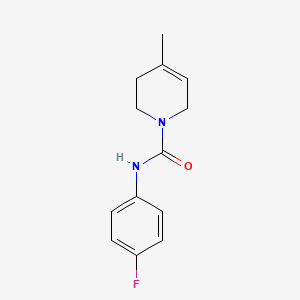![molecular formula C10H15NO B1659054 N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine CAS No. 6319-15-9](/img/structure/B1659054.png)
N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine
Overview
Description
N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.24 g/mol . It is also known by its IUPAC name (3aR,4S,5R,7S,7aR)-5-nitrosooctahydro-1H-4,7-methanoindene . This compound is characterized by its unique tricyclic structure, which includes a nitroso group attached to a decalin framework.
Preparation Methods
The synthesis of N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine typically involves the reaction of a suitable precursor with nitrosating agents under controlled conditions. One common method involves the nitrosation of tricyclo[5.2.1.0^{2,6}]decan-8-one using nitrosyl chloride (NOCl) in the presence of a base such as pyridine . The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield and purity of the product.
Chemical Reactions Analysis
N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the nitroso group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of amines.
Scientific Research Applications
N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, thereby influencing cellular processes .
Comparison with Similar Compounds
N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine can be compared with other nitroso compounds and tricyclic derivatives:
Nitrosobenzene: Unlike this compound, nitrosobenzene has a simpler aromatic structure and different reactivity.
Tricyclo[5.2.1.0^{2,6}]decan-8-one: This precursor compound lacks the nitroso group and has different chemical properties and applications.
Nitrosocyclohexane: This compound has a similar nitroso group but a different cyclic structure, leading to variations in its chemical behavior and applications.
N-[(8E)-tricyclo[521
Properties
IUPAC Name |
(NE)-N-(8-tricyclo[5.2.1.02,6]decanylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c12-11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-9,12H,1-5H2/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQDYKIXVHGLTC-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(C1)C\3CC2C/C3=N\O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430034 | |
| Record name | NSC31989 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6319-15-9 | |
| Record name | NSC31989 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC31989 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{[(Ethoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B1658979.png)
![2,2-diphenyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]ethanone](/img/structure/B1658980.png)







![{[(Butoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B1658992.png)

